2-Phenylpyrimidin-4-ol

Physicochemical Properties Drug Design Solubility Prediction

Researchers developing xanthine oxidase inhibitors need a validated starting scaffold. Sourcing low-toxicity heterocyclic cores with quantitative antimicrobial benchmarks can delay medicinal chemistry optimization. 2-Phenylpyrimidin-4-ol (CAS 127892-81-3) directly addresses these challenges. - Xanthine oxidase inhibitor potential: Core scaffold yields derivatives with IC50 of 0.046 µM, ~120-fold more potent than allopurinol. - Antimicrobial benchmarking: Established MIC values (S. aureus 16 µg/mL, E. coli 32 µg/mL, C. albicans 64 µg/mL) support structure-activity relationship (SAR) studies. - Manageable safety profile: GHS H302/H315 classification reduces specialized containment needs, streamlining global procurement and laboratory workflows.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 127892-81-3
Cat. No. B160402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpyrimidin-4-ol
CAS127892-81-3
Synonyms4-Pyrimidinol,2-phenyl-(9CI)
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CC(=O)N2
InChIInChI=1S/C10H8N2O/c13-9-6-7-11-10(12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
InChIKeyJJXBLRJIMBFLMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylpyrimidin-4-ol: Core Physicochemical Properties


2-Phenylpyrimidin-4-ol (CAS 127892-81-3, also registered as 33643-94-6) is a heterocyclic organic compound with the molecular formula C₁₀H₈N₂O and a molecular weight of 172.18 g/mol [1]. It belongs to the class of 4-hydroxypyrimidines, which exist in tautomeric equilibrium with their 4(3H)-pyrimidinone form, a structural feature critical to its reactivity and potential biological interactions . As a simple phenyl-substituted pyrimidinol, it serves as a foundational building block in medicinal chemistry, distinct from more complex, multi-substituted pyrimidine derivatives, and is primarily utilized as a research intermediate rather than an end-use therapeutic agent .

Medicinal chemistry building block with reactive 4-hydroxyl site
Research intermediate, not an end-use therapeutic agent
Phenyl-pyrimidinol scaffold suitable for derivatization libraries

2-Phenylpyrimidin-4-ol: Why Analogs Are Not Interchangeable


Substituting 2-phenylpyrimidin-4-ol with other 4-hydroxypyrimidines or phenylpyrimidines is not recommended without rigorous experimental validation, as subtle structural modifications can lead to significant changes in physicochemical properties and biological activity. For instance, the specific placement of the hydroxyl group at the 4-position and the phenyl group at the 2-position imparts a unique tautomeric equilibrium, calculated logP of ~1.58-1.71, and distinct hydrogen-bonding capacity [1]. These properties differ from those of 2-phenylpyrimidine (lacking the 4-OH) or 4,6-disubstituted analogs, which can alter solubility, metabolic stability, and target engagement. The following quantitative evidence details these points of differentiation.

Target compound
2-Phenylpyrimidin-4-ol
Specific 4-OH and 2-phenyl combination establishes unique tautomeric equilibrium and hydrogen-bonding capacity.
2-Phenylpyrimidine (lacking 4-OH)
Absence of hydroxyl shifts lipophilicity and may reduce target engagement; solubility-permeability balance can differ.
Substitution mismatch
2-Phenylpyrimidin-4-ol
Regiochemistry defined: 4-hydroxy, 2-phenyl. Derived physicochemical profile supports reproducible intermediate behavior.
4,6-Disubstituted pyrimidine analogs
Substitution pattern alteration may change solubility, metabolic stability, and derivatization pathways; not directly interchangeable.

2-Phenylpyrimidin-4-ol: Head-to-Head Evidence of Differentiation


Physicochemical Profile vs. Pyrimidine and 2-Phenylpyrimidine

The presence of the 4-hydroxyl group on 2-phenylpyrimidin-4-ol confers distinct physicochemical properties compared to its direct analogs, 2-phenylpyrimidine and the unsubstituted pyrimidine core. These differences directly impact its suitability as a synthetic intermediate and its predicted behavior in biological systems, influencing factors like solubility and permeability. The computed partition coefficient (logP) and predicted water solubility are key differentiators [1].

Lipophilicity profile
Data to verify
logP 1.58-1.71 (target) vs ~2.5-3.0 (2-phenylpyrimidine) and -0.4 (pyrimidine)
Intermediate logP may support balanced solubility-permeability for building block use
Computed predictions; experimental logP and solubility confirmation recommended
Physicochemical Properties Drug Design Solubility Prediction

One-Step Synthesis Protocol

A specific, high-yielding synthetic protocol for 2-phenylpyrimidin-4-ol is reported, achieving quantitative yield. This represents a practical advantage over multi-step syntheses or lower-yielding methods that may be required for more complex pyrimidine analogs [1]. While head-to-head yield comparisons for different synthetic routes to the same compound are unavailable in the provided data, the existence of a quantitative method provides a clear benchmark for procurement and process development.

Synthetic yield
Reported method
Quantitative yield
Enables efficient procurement and scale-up as an intermediate
One-step Vilsmeier-type protocol; independent replication pending
Synthetic Methodology Process Chemistry Quantitative Yield

Xanthine Oxidase Inhibition: Derivative vs. Allopurinol

While 2-phenylpyrimidin-4-ol itself has not been extensively characterized in biological assays, a key derivative, 2-(3-cyano-4-isopentoxy)phenylpyrimidine-4-ol, demonstrates the profound impact of the 4-hydroxy-2-phenylpyrimidine scaffold on biological activity. This optimized derivative was shown to be a potent xanthine oxidase inhibitor, with an IC50 value approximately 120-fold more potent than the standard drug allopurinol [1]. This evidence, though indirect, validates the 2-phenylpyrimidin-4-ol core as a privileged structure for developing highly active compounds and distinguishes it from other heterocyclic scaffolds that may not support such potent inhibition.

Derivative XO inhibition
Class-level inference
IC50 0.046 µM (derivative) vs 5.462 µM (allopurinol)
Core scaffold may support potent xanthine oxidase inhibitor design
Derivative activity; direct scaffold attribution requires further SAR validation
Xanthine Oxidase Inhibitor Structure-Activity Relationship Hyperuricemia

Antimicrobial Activity: Baseline MIC Profile

2-Phenylpyrimidin-4-ol exhibits moderate antimicrobial activity, as quantified by its Minimum Inhibitory Concentration (MIC) values against common bacterial and fungal strains . While not a potent antimicrobial agent itself, this baseline activity provides a point of reference for researchers exploring structure-activity relationships (SAR) of pyrimidine derivatives. It allows for direct comparison with novel analogs to assess whether structural modifications improve or diminish potency. The activity against Candida albicans is notably weaker than against bacterial strains.

Antimicrobial MIC
Reported baseline
S. aureus 16, E. coli 32, C. albicans 64 µg/mL
Establishes reference MIC values for SAR-driven potency comparisons
Baseline data only; no standard drug comparator included
Antimicrobial MIC Antibacterial Antifungal

GHS Safety Classification Profile

The compound has a defined and quantifiable safety profile according to the Globally Harmonized System (GHS), which is essential for safe laboratory handling and procurement. It is classified as harmful if swallowed (H302) and causes skin irritation (H315), with a 100% confidence score for these hazard statements from multiple data sources [1]. This explicit classification allows for direct comparison with other heterocyclic building blocks, which may have more severe hazard profiles (e.g., higher acute toxicity, carcinogenicity).

GHS hazard profile
Regulatory data
H302, H315 (100% confidence)
Standard laboratory precautions adequate for routine handling
Review updated GHS classifications and local safety guidance
GHS Classification Safety Toxicity Handling

2-Phenylpyrimidin-4-ol: Evidence-Based R&D Applications


Xanthine Oxidase Inhibitor Core Scaffold

Procure 2-phenylpyrimidin-4-ol to serve as the foundational heterocyclic core for designing novel xanthine oxidase inhibitors. The evidence that a derivative with the same core scaffold achieved an IC50 of 0.046 µM, which is ~120-fold more potent than allopurinol, validates the 2-phenylpyrimidin-4-ol structure as a promising starting point for medicinal chemistry optimization efforts targeting hyperuricemia and gout [1].

Versatile Synthetic Intermediate for Derivatization

Utilize 2-phenylpyrimidin-4-ol as a key intermediate in synthetic pathways where a high-yielding, one-step preparation is advantageous. The existence of a protocol that yields the compound quantitatively, combined with its reactive 4-hydroxyl group, makes it an ideal building block for generating libraries of 2-phenylpyrimidine analogs through subsequent functionalization [2].

Baseline Compound for Antimicrobial SAR Studies

Employ 2-phenylpyrimidin-4-ol as a control compound in antimicrobial screening campaigns. The established MIC values against S. aureus (16 µg/mL), E. coli (32 µg/mL), and C. albicans (64 µg/mL) provide a quantitative benchmark for evaluating the efficacy of newly synthesized derivatives, allowing researchers to quantify the potency gain or loss resulting from structural modifications .

Safer Heterocyclic Building Block for Routine Synthesis

Select 2-phenylpyrimidin-4-ol for applications where a lower-toxicity heterocyclic reagent is preferred. Its GHS classification (H302, H315) indicates a manageable safety profile for a research chemical, potentially reducing the need for specialized containment or handling procedures required for more hazardous building blocks, thereby streamlining procurement and laboratory workflows [3].

Application
Selection Property
Validation Focus
Xanthine oxidase inhibitor design
Core scaffold with reported derivative activity
Derivative potency benchmarking and selectivity profiling
Synthetic derivatization
High-yielding one-step synthesis available
Process scalability and yield reproducibility
Antimicrobial SAR studies
Baseline MIC profile established
Potency shift assessment for new derivatives
Routine laboratory synthesis
Defined GHS handling classification
Safety protocol compliance and storage assessment
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